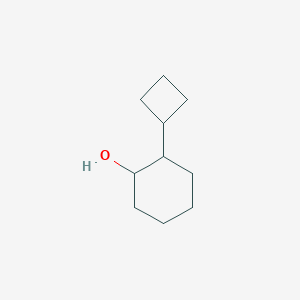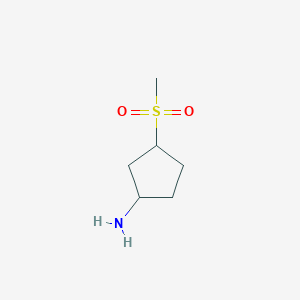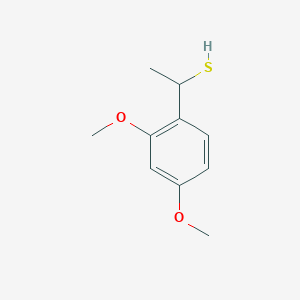
1-(2,4-Dimethoxyphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2,4-dimethoxyphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . Industrial production methods often involve bulk custom synthesis and procurement to meet specific research and application needs .
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of thiol-based redox biology and as a probe for detecting thiol-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of thiol-based drugs.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)ethane-1-thiol: Similar structure but with methyl groups instead of methoxy groups.
1-(2,4-Dimethoxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2,4-Dimethoxyphenyl)ethane-1-amine: Similar structure but with an amine group instead of a thiol group. The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14O2S/c1-7(13)9-5-4-8(11-2)6-10(9)12-3/h4-7,13H,1-3H3 |
InChI Key |
ZNBACIJWYYTMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


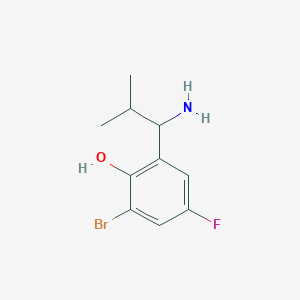
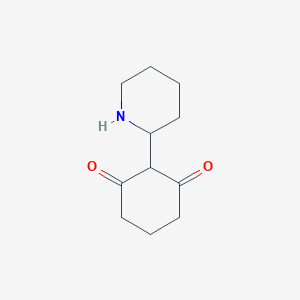

![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

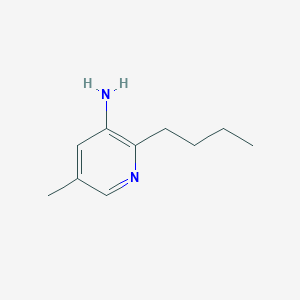
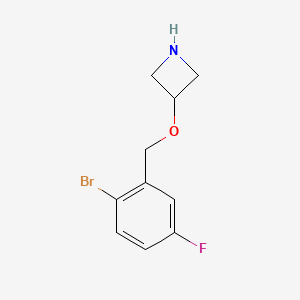
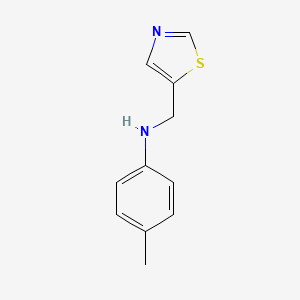
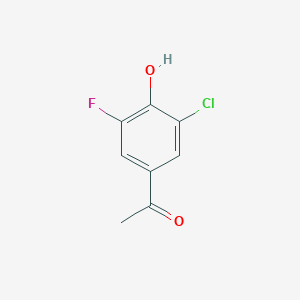
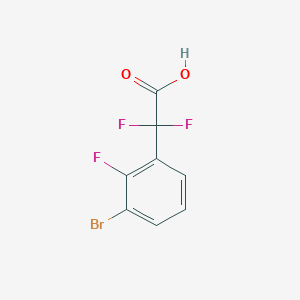
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)

